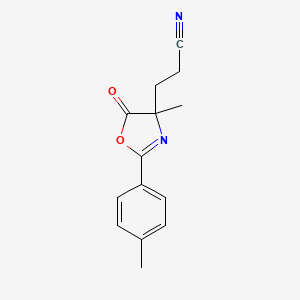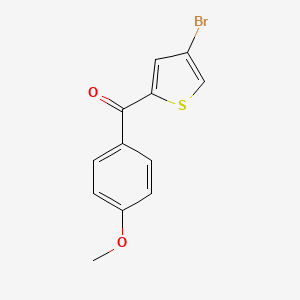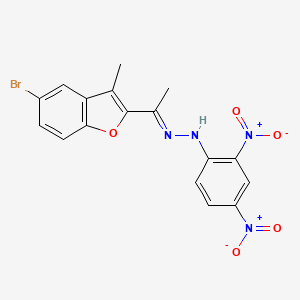
1H-Pyrazole-1-aceticacid,4-nitro-,(2-thienylmethylene)hydrazide(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazole-1-aceticacid,4-nitro-,(2-thienylmethylene)hydrazide(9CI) is a complex organic compound that belongs to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing three carbon atoms and two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-1-aceticacid,4-nitro-,(2-thienylmethylene)hydrazide(9CI) typically involves the condensation of 1H-pyrazole-1-acetic acid with 4-nitrobenzaldehyde and 2-thienylmethylene hydrazine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize efficiency and minimize costs. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
1H-Pyrazole-1-aceticacid,4-nitro-,(2-thienylmethylene)hydrazide(9CI) can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro and thienylmethylene groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitro group may yield nitroso or nitrate derivatives, while reduction may produce amine derivatives .
Applications De Recherche Scientifique
1H-Pyrazole-1-aceticacid,4-nitro-,(2-thienylmethylene)hydrazide(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug discovery.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent.
Mécanisme D'action
The mechanism of action of 1H-Pyrazole-1-aceticacid,4-nitro-,(2-thienylmethylene)hydrazide(9CI) involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the thienylmethylene group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of enzymes, receptors, or other cellular components, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1H-Pyrazole-1-aceticacid,4-nitro-,[(5-methyl-2-furanyl)methylene]hydrazide
- 1H-Pyrazole-1-aceticacid,4-nitro-,[[4-(2,4-dinitrophenoxy)phenyl]methylene]hydrazide
Uniqueness
Compared to similar compounds, 1H-Pyrazole-1-aceticacid,4-nitro-,(2-thienylmethylene)hydrazide(9CI) is unique due to its specific combination of functional groups. The presence of both nitro and thienylmethylene groups provides distinct chemical reactivity and potential for diverse applications in various fields .
Propriétés
Formule moléculaire |
C10H9N5O3S |
|---|---|
Poids moléculaire |
279.28 g/mol |
Nom IUPAC |
2-(4-nitropyrazol-1-yl)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C10H9N5O3S/c16-10(13-11-5-9-2-1-3-19-9)7-14-6-8(4-12-14)15(17)18/h1-6H,7H2,(H,13,16)/b11-5+ |
Clé InChI |
LHRUHAFKXYEPER-VZUCSPMQSA-N |
SMILES isomérique |
C1=CSC(=C1)/C=N/NC(=O)CN2C=C(C=N2)[N+](=O)[O-] |
SMILES canonique |
C1=CSC(=C1)C=NNC(=O)CN2C=C(C=N2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


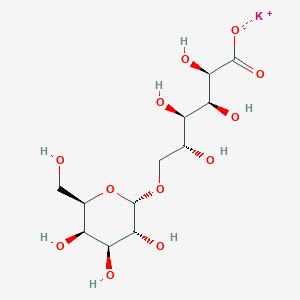
![Butanoicacid,3-[(1-phenylethyl)amino]-,ethyl ester,[r-(r*,s*)]-(9ci)](/img/structure/B13797319.png)

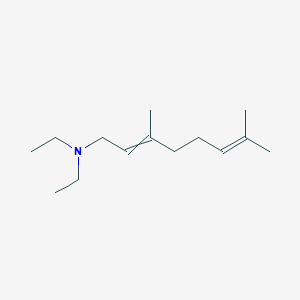
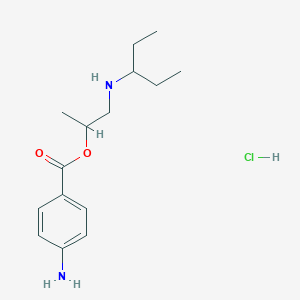
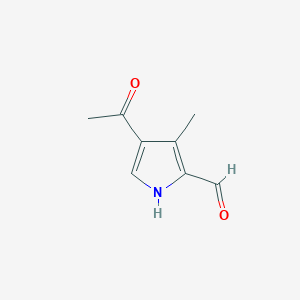

![6-[(Diethylamino)sulfonyl]-4-((E)-3-[6-[(diethylamino)sulfonyl]-1-ethyl-4(1H)-quinolinylidene]-1-propenyl)-1-ethylquinolinium iodide](/img/structure/B13797345.png)
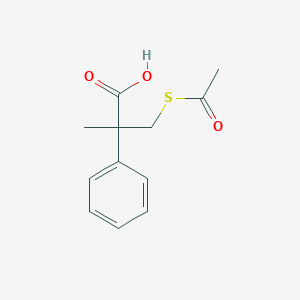
![2,3-Dibromo-7,8-dimethyldibenzo[b,e][1,4]dioxin](/img/structure/B13797357.png)
![1-[Bis(tridecyloxy)methoxy]tridecane](/img/structure/B13797365.png)
